3-(2-Cyanophenyl)propanoic acid

Overview

Description

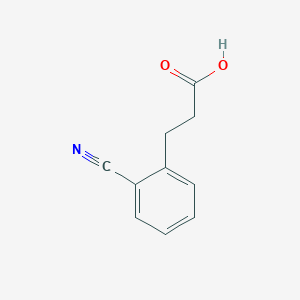

3-(2-Cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a nitrile group (-CN) attached to a phenyl ring, which is further connected to a propanoic acid moiety

Mechanism of Action

Target of Action

The primary targets of 3-(2-Cyanophenyl)propanoic acid are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyanophenyl)propanoic acid typically involves the reaction of 2-bromobenzonitrile with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds via a Heck coupling mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of 12-24 hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(2-Cyanophenyl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

- 3-(4-Cyanophenyl)propanoic acid

- 3-(2-Ethylphenoxy)propanoic acid

- 3-(Phenylsulfanyl)propanoic acid

- 3-(2-Chlorophenyl)propanoic acid

Comparison: 3-(2-Cyanophenyl)propanoic acid is unique due to the position of the nitrile group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

3-(2-Cyanophenyl)propanoic acid (also known as 2-amino-3-(2-cyanophenyl)propanoic acid) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₀H₉NO₂

- Molecular Weight : 175.19 g/mol

- Structure : The compound features a propanoic acid backbone with a cyanophenyl group attached at the second position, contributing to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities, primarily due to its structural characteristics. Key findings include:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems. Its structural similarity to neurotransmitters implies possible interactions with central nervous system receptors.

- Enzyme Inhibition : The compound has been identified as an inhibitor of the CYP3A4 enzyme, which plays a crucial role in drug metabolism. This inhibition could have implications for drug interactions and therapeutic efficacy.

- Cell Proliferation and Differentiation : Limited studies have explored the effects of this compound on cell proliferation and differentiation. While some results indicate potential effects, further investigation is necessary to draw definitive conclusions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for elucidating its biological mechanisms. A comparative analysis with related compounds reveals that variations in substituents significantly affect bioactivity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-3-(3-cyanophenyl)propanoic acid | Amino Acid Derivative | Different cyanophenyl substitution |

| (R)-2-Amino-3-(4-cyanophenyl)propanoic acid | Amino Acid Derivative | Different stereochemistry |

| 3-Amino-2-phenylpropanoic acid | Amino Acid | Lacks cyanophenyl group |

| (S)-2-Amino-3-(3-cyanophenyl)propanoic acid | Enantiomer | Specific chirality affecting biological activity |

The specific cyanophenyl substitution at the second position is believed to influence both the biological activity and chemical reactivity compared to other similar compounds.

Case Studies and Research Findings

- Neuroprotective Studies : A study investigating the neuroprotective effects of this compound demonstrated its potential to reduce oxidative stress in neuronal cells. The compound was shown to mitigate cell death induced by neurotoxic agents, suggesting its role as a protective agent in neurodegenerative conditions.

- CYP3A4 Inhibition : In vitro experiments revealed that this compound effectively inhibits CYP3A4 activity, leading to altered metabolism of co-administered drugs. This finding highlights the importance of considering this compound in pharmacokinetic studies, particularly in drug development processes.

- Cell Line Studies : Research on various cancer cell lines indicated that treatment with this compound resulted in reduced proliferation rates. However, the precise mechanisms underlying these effects remain unclear and warrant further exploration.

Properties

IUPAC Name |

3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPSKABEFALNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496361 | |

| Record name | 3-(2-Cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27916-43-4 | |

| Record name | 3-(2-Cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: The paper mentions that 3-(2-Cyanophenyl)propanoic acid is a cheap and easily available starting material. What makes this compound synthetically versatile for this specific synthesis?

A1: The structure of this compound possesses several features that lend themselves well to the synthesis of CYM-5442:

- Presence of a Carboxylic Acid Group: This functional group serves as a handle for various chemical transformations. In the synthesis of CYM-5442, it facilitates the formation of an amide bond, a crucial structural element in the final compound. []

- Friedel-Crafts Acylation: The presence of the propanoic acid side chain allows for a Friedel-Crafts acylation reaction. This reaction is used to form a cyclic ketone (4-carbonitrile-1-indanone), which is another key intermediate in the synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.